4-(ピペリジン-4-イル)モルホリン-3,5-ジオン塩酸塩

概要

説明

Synthesis Analysis

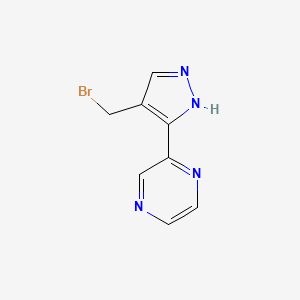

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .Molecular Structure Analysis

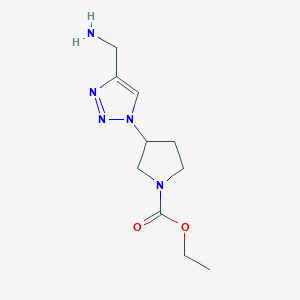

The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .Chemical Reactions Analysis

“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical And Chemical Properties Analysis

The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .科学的研究の応用

選択的アデノシンA2A受容体拮抗薬の合成

4-(ピペリジン-4-イル)モルホリン-3,5-ジオン塩酸塩: は、選択的アデノシンA2A受容体拮抗薬の合成における反応剤として使用されます 。これらの拮抗薬は、ドーパミン神経伝達を調節できるため、パーキンソン病の治療に潜在的な治療効果があります。

抗うつ薬の開発

この化合物は、新規抗うつ薬の開発における前駆体として役立ちます 。神経伝達物質系に影響を与えることで、うつ病に関連する特定の経路を標的にする薬剤の開発に貢献することができます。

がん研究:E-カドヘリン発現の回復

がん研究では、特に大腸癌において、この化学物質は、E-カドヘリン発現を回復させる小さな分子の合成に使用されます 。この回復により、細胞浸潤と転移を抑制することができ、潜在的ながん治療の道が開かれます。

血小板凝集阻害

また、経口バイオアベイラブルなP2Y12拮抗薬の開発における重要な反応剤でもあります 。これらの拮抗薬は、血小板凝集を阻害するために重要であり、これは血栓症予防における重要なステップです。

化学合成:キラルビルディングブロック

この化合物は、化学合成におけるキラルビルディングブロックとして機能することができます 。その立体化学は、高いエナンチオマー純度を持つ複雑な分子を構築するために重要であり、医薬品では不可欠です。

分析化学:クロマトグラフィー

分析化学では、この化合物の誘導体は、クロマトグラフィーにおける固定相として使用できます 。このアプリケーションは、複雑な混合物中のエナンチオマーやその他の異性体の分離に不可欠です。

神経科学:神経伝達物質の調節

最後に、神経科学では、この化合物の誘導体は、神経伝達物質の調節に対する効果を研究することができます 。この研究は、神経疾患のより深い理解と、標的治療の開発につながる可能性があります。

Safety and Hazards

作用機序

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound is a solid at room temperature, which may influence its bioavailability .

Result of Action

Piperidine derivatives are known to have diverse pharmacological effects, suggesting that they can induce a wide range of molecular and cellular changes .

生化学分析

Biochemical Properties

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with adenosine A2A receptors, which are involved in various physiological processes such as vasodilation and neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of E-cadherin, a protein crucial for cell-cell adhesion in epithelial tissues . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition leads to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The effects on metabolic flux and metabolite levels are significant, as they determine the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Additionally, its distribution within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride is a critical factor that determines its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

特性

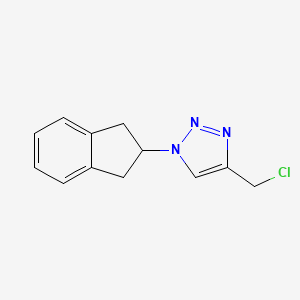

IUPAC Name |

4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKHUDXAUVKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。